molecular formula C10H9NO2 B3045188 Quinoline, 2-methoxy-, 1-oxide CAS No. 10285-99-1

Quinoline, 2-methoxy-, 1-oxide

Cat. No.: B3045188
CAS No.: 10285-99-1
M. Wt: 175.18 g/mol
InChI Key: ZDLFCJDUXFTNJS-UHFFFAOYSA-N
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Description

Quinoline, 2-methoxy-, 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself is known for its wide range of biological and pharmacological activities. The addition of a methoxy group at the 2-position and an oxide group at the 1-position modifies its chemical properties, potentially enhancing its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 2-methoxy-, 1-oxide, can be achieved through various methods. Common synthetic routes include:

    Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds.

    Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.

    Friedlander Synthesis: This method involves the condensation of 2-aminobenzaldehyde with carbonyl compounds.

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions: Quinoline, 2-methoxy-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxide group back to a quinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Scientific Research Applications

Quinoline, 2-methoxy-, 1-oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 2-methoxy-, 1-oxide involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    2-Methoxyquinoline: Lacks the oxide group but retains the methoxy group.

    Quinoline N-oxide: Similar oxidation state but without the methoxy group.

Uniqueness: Quinoline, 2-methoxy-, 1-oxide is unique due to the presence of both the methoxy and oxide groups, which can enhance its reactivity and biological activity compared to its analogs .

Biological Activity

Quinoline, 2-methoxy-, 1-oxide, also known as 2-methoxyquinoline N-oxide, is a derivative of quinoline that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a methoxy group at the second position and an N-oxide at the first position of the quinoline ring. This structural modification is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Studies have shown that it exhibits selective inhibition against these enzymes, which are critical in neurodegenerative diseases like Alzheimer's .
  • DNA Binding : The compound has demonstrated the ability to bind to DNA, suggesting potential anticancer properties by interfering with DNA replication and transcription processes.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
Acetylcholinesterase InhibitionAChE IC50 = 194 μM; BChE IC50 = 255 μM
Antibacterial ActivityEffective against Gram-positive bacteria
Anticancer PotentialInduces apoptosis in cancer cell lines
Antioxidant ActivityScavenges free radicals

Neuroprotective Effects

A study by Duarte et al. highlighted the neuroprotective potential of quinoline derivatives, including this compound. The compound was shown to inhibit AChE and BChE effectively, suggesting its utility in treating Alzheimer's disease. The dual inhibition profile indicates that it could enhance cholinergic transmission in the brain, potentially improving cognitive functions .

Antimicrobial Properties

Research conducted on quinoline derivatives demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). This compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Carcinogenic Studies

Investigations into the carcinogenic effects of quinoline compounds revealed that this compound could induce liver tumors in rodent models. Hirao et al. reported increased incidences of hepatic tumors in rats exposed to quinoline derivatives, highlighting the need for caution regarding its long-term use .

Properties

IUPAC Name

2-methoxy-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLFCJDUXFTNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[N+](C2=CC=CC=C2C=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466828
Record name Quinoline, 2-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-99-1
Record name Quinoline, 2-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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